

# A Comparative Analysis of ACTM-838 and its Analogs in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **ACTM**-838, a novel bacterial-based immunotherapy, and its functional analogs. The comparison focuses on therapies with similar mechanisms of action, including other STING agonists, IL-15-based therapies, and alternative bacterial vectors for cancer treatment. The objective is to present a comprehensive overview of their performance based on available preclinical and clinical data, alongside detailed experimental methodologies.

## **Executive Summary**

ACTM-838 is a systemically administered, tumor-targeting immunotherapy based on a genetically modified Salmonella Typhimurium platform (STACT™). It is designed to deliver two key immunomodulatory payloads—an engineered interleukin-15 (IL-15) superagonist complex (IL-15plex) and a constitutively active STING (Stimulator of Interferon Genes) protein (eSTING) —directly to the tumor microenvironment (TME). This dual-payload approach aims to potently activate both innate and adaptive anti-tumor immunity.[1][2][3][4] This guide will compare ACTM-838 to other therapies that leverage one or both of these pathways, as well as to other microbial-based cancer therapies.

### **Data Presentation**



**Table 1: Comparative Performance of ACTM-838 and** 

**STING Agonist Analogs** 

| Feature                                                      | ACTM-838                                                                                                               | ADU-S100<br>(MIW815)                                                                          | MK-1454<br>(ulevostinag)                                                                    |
|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Mechanism of Action                                          | Bacterial delivery of<br>eSTING and IL-15plex<br>to tumor-resident<br>phagocytes.[1][2][3][4]                          | Intratumoral injection<br>of a synthetic cyclic<br>dinucleotide (CDN)<br>STING agonist.[5][6] | Intratumoral injection<br>of a synthetic CDN<br>STING agonist.[7]                           |
| Delivery Method                                              | Intravenous infusion. [1][4]                                                                                           | Intratumoral injection.<br>[5][6]                                                             | Intratumoral injection.<br>[7]                                                              |
| Clinical Development<br>Stage                                | Phase 1a/b clinical<br>trial initiated.[4][8]                                                                          | Phase 1/2 clinical trials completed (development halted by partner).[7]                       | Phase 1 clinical trial completed.[7][9]                                                     |
| Monotherapy Clinical<br>Efficacy (Advanced<br>Solid Tumors)  | Data not yet available<br>(Phase 1 ongoing).[8]                                                                        | 2 partial responses in<br>40 evaluable patients<br>(5%).[5]                                   | No objective responses as monotherapy.[5]                                                   |
| Combination Therapy<br>Clinical Efficacy (with<br>anti-PD-1) | Preclinical data shows synergy.[1][2]                                                                                  | Data in combination<br>with pembrolizumab<br>for HNSCC was being<br>evaluated.[7]             | 24% partial response rate (6 out of 25 patients).                                           |
| Key Preclinical<br>Findings                                  | Eradication of solid tumors and induction of anti-tumor memory. [8] Profound immune infiltration and activation.[1][2] | Potent antitumor<br>activity with radiation<br>in a rat esophageal<br>cancer model.[6]        | Tumor regression in injected and non-injected lesions in combination with pembrolizumab.[7] |
| Reported Toxicities                                          | Preclinically, reduced inflammatory toxicity compared to parent bacterial strain.[3] Clinical data not yet available.  | No dose-limiting<br>toxicities reported in<br>Phase 1.[5]                                     | Dose-limiting toxicities (severe vomiting, injection site reactions) at 1500 μg.            |





Table 2: Comparative Performance of ACTM-838 and IL-

15 Analog Therapies

| Feature                        | ACTM-838 (IL-<br>15plex payload)                                                              | N-803 (Anktiva)                                                                                                               | NKTR-255                                                                                                                     |
|--------------------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action            | Bacterial delivery of<br>an engineered IL-15<br>superagonist complex.<br>[1][4]               | IL-15 superagonist<br>complexed with an IL-<br>15 receptor<br>alpha/IgG1 Fc fusion<br>protein.[10]                            | Polymer-conjugated recombinant human IL-15.[11][12]                                                                          |
| Delivery Method                | Intravenous infusion. [1][4]                                                                  | Intravesical (for<br>bladder cancer),<br>subcutaneous.[10]                                                                    | Intravenous infusion.                                                                                                        |
| Clinical Development<br>Stage  | Phase 1a/b clinical<br>trial initiated.[4][8]                                                 | Approved for BCG-<br>unresponsive non-<br>muscle invasive<br>bladder cancer. Phase<br>2/3 trials in other<br>indications.[10] | Phase 1/2 clinical trials in hematologic malignancies and solid tumors.[11][13]                                              |
| Clinical Efficacy<br>Highlight | Data not yet available.                                                                       | 71% complete response rate at any time in patients with BCG-unresponsive NMIBC CIS.                                           | Durable increases in NK and CD8+ T cells in patients with hematologic malignancies.[11]                                      |
| Key Preclinical<br>Findings    | Contributes to profound immune infiltration and activation as part of the dual payload.[1][2] | Increased NK cell and CD8+ T cell proliferation and activation.[10]                                                           | Superior antitumor<br>activity and NK cell<br>activation compared<br>to precomplexed rhIL-<br>15 in a lymphoma<br>model.[12] |
| Pharmacokinetics               | Delivered directly to<br>the TME by the<br>bacterial vector.                                  | Longer half-life and<br>greater potency<br>compared to native IL-<br>15.[10]                                                  | Longer half-life (15.2 hours) compared to rhIL-15 (0.168 hours).                                                             |



**Table 3: Overview of Bacterial-Based Cancer** 

Immunotherapy Platforms

| Platform                      | ACTM-838<br>(STACT™)                                                                                  | VAX-24 (Vaximm)                                                       | Toca 511 & Toca FC                                                                            |
|-------------------------------|-------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Bacterial Strain              | Salmonella<br>Typhimurium<br>(attenuated)                                                             | Salmonella<br>Typhimurium<br>(attenuated)                             | Not applicable<br>(Retroviral vector)                                                         |
| Payload(s)                    | eSTING and IL-15plex                                                                                  | Vascular endothelial<br>growth factor receptor<br>2 (VEGFR2)          | Cytosine deaminase                                                                            |
| Mechanism of Action           | Direct delivery of immunostimulatory proteins to the TME to activate innate and adaptive immunity.[1] | Oral vaccine stimulating a T-cell response against tumor vasculature. | In situ conversion of a prodrug (5-fluorocytosine) into an anti-cancer drug (5-fluorouracil). |
| Delivery Method               | Intravenous                                                                                           | Oral                                                                  | Intratumoral injection                                                                        |
| Clinical Development<br>Stage | Phase 1a/b                                                                                            | Phase 1/2                                                             | Phase 3 (failed to meet primary endpoint)                                                     |

# Experimental Protocols In Vivo Tumor Models for Efficacy and Pharmacodynamics

- General Protocol: To evaluate the anti-tumor efficacy of immunotherapies like **ACTM**-838 and its analogs, syngeneic mouse tumor models are commonly employed. These models utilize immunocompetent mice, which are essential for studying immune responses.
- Cell Lines and Implantation: Murine cancer cell lines (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) are cultured and then subcutaneously injected into the flank of



compatible mouse strains (e.g., BALB/c or C57BL/6). Tumor growth is monitored regularly by caliper measurements.[14]

- Treatment Administration:
  - Systemic Delivery (e.g., ACTM-838, NKTR-255): The therapeutic agent is administered intravenously (i.v.) via the tail vein at specified doses and schedules.
  - Intratumoral Delivery (e.g., ADU-S100, MK-1454): The agent is directly injected into the established tumor.
  - Checkpoint Inhibitors: For combination studies, anti-PD-1 or anti-CTLA-4 antibodies are typically administered intraperitoneally (i.p.).[14]
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression.

  Overall survival of the mice is also a key endpoint.
- Pharmacodynamic Assessments: At specified time points after treatment, tumors and spleens are harvested. Tumors are dissociated into single-cell suspensions for analysis of immune cell infiltration by flow cytometry. Spleens are analyzed to assess systemic immune activation.

### **Immunological Assays for Clinical Trials**

- Flow Cytometry (Mass Cytometry CyTOF): This is a critical assay for detailed immunophenotyping of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs). A comprehensive antibody panel can identify and quantify various immune cell subsets (T cells, B cells, NK cells, myeloid cells) and their activation status (e.g., expression of CD69, HLA-DR) and exhaustion markers (e.g., PD-1, TIM-3).[15]
- Cytokine Profiling (Multiplex Immunoassay): The concentrations of multiple cytokines and chemokines in patient serum or plasma are measured using platforms like Luminex. This provides insights into the systemic inflammatory response induced by the therapy. It is crucial to standardize sample collection and processing to ensure data reliability.[16][17][18]
- Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used on tumor biopsy samples to visualize and quantify the infiltration of different immune cell types



(e.g., CD8+ T cells) into the tumor microenvironment.

 Gene Expression Analysis (RT-PCR, RNA-Seq): Gene expression profiling of tumor biopsies can reveal the upregulation of immune-related genes (e.g., interferon-stimulated genes) following treatment with agents like STING agonists.[6]

# Mandatory Visualization Signaling Pathways and Experimental Workflows



Systemic Circulation **ACTM-838** Tumor Targeting Tumor Microenvironment (TME) ACTM-838 Phagocytosis Tumor-Resident APC (Macrophage/DC) Expression eSTING Expression Maturation Antigen Presentation Activation Type I IFN IL-15plex Proliferation & Proliferation & Activation Activation Activation CD8+ T Cell NK Cell Killing Killing Tumor\_Cell

Diagram 1: ACTM-838 Mechanism of Action





Diagram 2: STING Agonist Signaling Pathway





Diagram 3: Preclinical In Vivo Experimental Workflow

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. actymthera.com [actymthera.com]
- 2. Actym Therapeutics Reports Preclinical Data Demonstrating ACTM-838's Ability to Generate Anti-Tumor Immunity [prnewswire.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Actym Therapeutics Announces IND Clearance for Phase 1 Clinical Trial Investigating Lead Program ACTM-838 in Patients with Solid Tumors [prnewswire.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. actymthera.com [actymthera.com]
- 9. merck.com [merck.com]
- 10. OncLive Superagonists Pull IL-15 Into Focus in Oncology Care Friends of Cancer Research [friendsofcancerresearch.org]
- 11. Nektar Therapeutics Announces its First Publication of Preclinical Data Highlighting Anti-Tumor Properties of IL-15 Agonist, NKTR-255, in the Journal for ImmunoTherapy of Cancer (JITC) [prnewswire.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. ppf.eu [ppf.eu]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Comprehensive Immune Monitoring of Clinical Trials to Advance Human Immunotherapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]



- 18. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of ACTM-838 and its Analogs in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054656#comparative-analysis-of-actm-and-its-analogs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com